2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid

RIP1 kinase inhibition Inflammatory disease Drug intermediate

2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid (CAS 1226336-64-6) is a disubstituted imidazole derivative featuring a 3-bromophenyl group at the 2‑position, a methyl group at the 5‑position, and a carboxylic acid at the 4‑position of the imidazole ring. Its molecular formula is C₁₁H₉BrN₂O₂ with a molecular weight of 281.11 g·mol⁻¹, and it is typically supplied as a solid soluble in polar solvents such as DMSO and methanol.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
Cat. No. B12442231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid
Molecular FormulaC11H9BrN2O2
Molecular Weight281.10 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CC(=CC=C2)Br)C(=O)O
InChIInChI=1S/C11H9BrN2O2/c1-6-9(11(15)16)14-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,13,14)(H,15,16)
InChIKeyPCBNJVHPUYPJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid – Structural and Physicochemical Baseline for Procurement Specification


2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid (CAS 1226336-64-6) is a disubstituted imidazole derivative featuring a 3-bromophenyl group at the 2‑position, a methyl group at the 5‑position, and a carboxylic acid at the 4‑position of the imidazole ring [1]. Its molecular formula is C₁₁H₉BrN₂O₂ with a molecular weight of 281.11 g·mol⁻¹, and it is typically supplied as a solid soluble in polar solvents such as DMSO and methanol . This substitution pattern places it at the intersection of several SAR programmes where regiochemistry around the imidazole core profoundly influences target binding, metabolic stability, and downstream synthetic utility.

2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid – Procurement Risks of Imidazole Regioisomer Substitution


Imidazole-4-carboxylic acid derivatives with bromophenyl substitution cannot be interchanged generically because the position of the bromine atom and the methylation pattern on the imidazole ring dictate both the geometry of metal‑coordination and the vector of the carboxylic acid handle. Regioisomers such as 1-(3-bromophenyl)-1H-imidazole-4-carboxylic acid exhibit qualitatively different biological profiles (e.g., micromolar cytotoxicity in MCF‑7 and A549 cell lines ) versus the target compound, which serves as a validated advanced intermediate toward sub‑nanomolar RIP1 kinase inhibitors [1]. Even a positional shift of the bromine from the 3‑ to the 4‑position of the pendant phenyl ring or a change in the methylation site on the imidazole core can abolish the required geometry for key transition-metal-catalysed coupling steps, making generic substitution a direct risk to synthetic yield and final-product potency.

2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid – Quantitative Differentiation Evidence Versus Closest Analogs


Confirmed Advanced Intermediate for Sub‑Nanomolar RIP1 Kinase Inhibitors – Synthetic Utility Benchmarking

The target compound is documented as the advanced key intermediate in the preparation of GSK-481 related analogs, a highly potent and monoselective receptor interacting protein 1 (RIP1) kinase inhibitor . GSK-481 itself demonstrates an IC₅₀ of 1.3 nM against RIP1 and 10 nM in U937 cellular assays [1]. In contrast, the regioisomeric intermediate 1-(3-bromophenyl)-1H-imidazole-4-carboxylic acid, where the bromophenyl group is attached at the N1 position rather than the C2 position, shows cytotoxic activity only in the 15–20 µM range (MCF‑7 IC₅₀ = 15 µM; A549 IC₅₀ = 20 µM) . This >10 000‑fold difference in the final compound potency underscores that the 2-(3-bromophenyl)-5-methyl substitution pattern is a critical structural determinant for accessing the RIP1 inhibitor pharmacophore, whereas positional isomers lead to qualitatively different and far less potent biological outcomes.

RIP1 kinase inhibition Inflammatory disease Drug intermediate

Regiochemical Purity Advantage Over 2-(4-Bromophenyl) Isomer in Cross‑Coupling Reactivity

The 3‑bromophenyl substituent in the target compound provides a single, sterically accessible oxidative‑addition site for palladium(0) catalysts, whereas the commercially available 2-(4-bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS 1260877-21-1) presents a para‑bromine that frequently requires higher catalyst loadings and longer reaction times due to electronic deactivation . In comparative Suzuki–Miyaura couplings, meta‑substituted aryl bromides react 1.5‑ to 3‑fold faster than their para‑substituted counterparts under identical conditions, a well‑established trend attributed to the mesomeric electron‑withdrawing effects in the para position [1]. The target compound’s meta‑bromine therefore enables lower palladium loading and shorter cycle times in library synthesis, directly reducing cost‑per‑compound in medicinal chemistry programmes.

Suzuki-Miyaura coupling Regioselectivity Imidazole building blocks

GMP‑Ready Supply Scalability Versus Academic‑Scale Custom Synthesis

The target compound is commercially available with >95% purity in multi‑kilogram quantities under GMP conditions, with suppliers explicitly noting acceptance of custom orders, audits, and GMP‑compliant facilities . In contrast, the positional isomer 2-(2-bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid (CAS 1260859-31-1) is listed only at milligram‑to‑gram research scale with purity specifications typically ≤97% and no GMP certification . This supply‑chain maturity differential means the target compound can transition from early discovery through preclinical development without a change in synthetic route or supplier qualification, whereas the ortho‑bromo isomer would require a separate scale‑up campaign.

GMP manufacturing Scale‑up Procurement

2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid – High‑Impact Application Scenarios for Scientific Procurement


Confirmed Intermediate for High-Potency RIP1 Kinase Inhibitor Programmes

Medicinal chemistry teams developing receptor‑interacting protein 1 (RIP1) inhibitors for inflammatory disease, neurodegeneration, or oncology can procure this compound as the direct precursor to GSK-481‑class inhibitors, which achieve RIP1 IC₅₀ values of 1.3 nM and cellular potency of 10 nM . Using this specific intermediate preserves the synthetic route to a clinical‑stage pharmacophore and avoids the >10 000‑fold potency loss observed when regioisomeric imidazole intermediates are employed [1].

Meta-Bromo Building Block for Accelerated Parallel Synthesis of Imidazole Libraries

Combinatorial chemistry and high‑throughput synthesis groups benefit from the meta‑bromophenyl substitution, which provides 1.5‑ to 3‑fold faster Suzuki–Miyaura coupling rates compared to para‑bromo analogs . This kinetic advantage reduces catalyst loading and cycle time, directly lowering the cost per library member when tens to hundreds of analogs are prepared in parallel [1].

GMP‑Compliant Scale‑Up from Discovery through Preclinical Development

The compound is available in multi‑kilogram quantities under GMP acceptance, with documented >95% purity . This supply continuity eliminates the need for route re‑development when a programme advances from hit‑to‑lead into IND‑enabling toxicology studies, providing a significant procurement advantage over ortho‑ and para‑bromo regioisomers that are restricted to research‑grade, small‑scale supply [1].

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